molecular formula C23H25N3O5 B215535 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Numéro de catalogue B215535
Poids moléculaire: 423.5 g/mol
Clé InChI: ISICJZJHKFVIDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione, commonly known as "BRL-15572," is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. In

Mécanisme D'action

BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of the D3 receptor, BRL-15572 can modulate dopamine signaling and affect a variety of physiological and behavioral processes.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a variety of biochemical and physiological effects, including modulation of dopamine signaling, inhibition of cancer cell growth, and potential therapeutic effects in addiction and other neuropsychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using BRL-15572 in lab experiments is its high selectivity for the D3 receptor, which allows for more precise modulation of dopamine signaling. However, one limitation of BRL-15572 is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Orientations Futures

There are several potential future directions for research on BRL-15572, including:
1. Further studies on the role of the D3 receptor in addiction and reward pathways, and the potential therapeutic effects of D3 receptor antagonists in these disorders.
2. Development of more potent and selective D3 receptor antagonists based on the structure of BRL-15572.
3. Investigation of the potential anticancer effects of BRL-15572 and other D3 receptor antagonists in preclinical and clinical settings.
4. Exploration of the potential therapeutic effects of BRL-15572 in other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.
In conclusion, BRL-15572 is a small molecule inhibitor with potential applications in a variety of scientific research areas. Its high selectivity for the D3 receptor and its ability to modulate dopamine signaling make it a valuable tool for studying the role of dopamine in various physiological and behavioral processes. While there are limitations to its use in certain experimental settings, BRL-15572 remains a promising compound with many potential future directions for research.

Méthodes De Synthèse

BRL-15572 can be synthesized using a multi-step process that involves the reaction of 4-(4-methoxyphenyl)piperazine with 1,4-benzoquinone in the presence of a base to form 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine. This intermediate is then reacted with 2,5-dimethylpyrrole-3,4-dicarboxylic anhydride to form the final product, BRL-15572.

Applications De Recherche Scientifique

BRL-15572 has been shown to have potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience research, BRL-15572 has been used as a tool to study the role of dopamine receptors in addiction and reward pathways. In cancer research, BRL-15572 has been shown to inhibit the growth of certain types of cancer cells by targeting specific signaling pathways. In drug discovery, BRL-15572 has been used as a lead compound in the development of new drugs targeting dopamine receptors.

Propriétés

Formule moléculaire

C23H25N3O5

Poids moléculaire

423.5 g/mol

Nom IUPAC

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H25N3O5/c1-29-18-5-2-16(3-6-18)24-8-10-25(11-9-24)19-15-22(27)26(23(19)28)17-4-7-20-21(14-17)31-13-12-30-20/h2-7,14,19H,8-13,15H2,1H3

Clé InChI

ISICJZJHKFVIDX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5

SMILES canonique

COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.